4,4'-Azodibenzyl alcohol diacetate
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Overview
Description
4,4’-Azodibenzyl alcohol diacetate is an organic compound with the molecular formula C18H18N2O4. It consists of 18 hydrogen atoms, 18 carbon atoms, 2 nitrogen atoms, and 4 oxygen atoms . This compound is a derivative of azobenzene, where the benzyl alcohol groups are acetylated. It is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Azodibenzyl alcohol diacetate typically involves the acetylation of 4,4’-Azodibenzyl alcohol. The reaction can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous conditions are preferred to avoid hydrolysis of acetic anhydride.
Industrial Production Methods
While specific industrial production methods for 4,4’-Azodibenzyl alcohol diacetate are not well-documented, the general approach would involve large-scale acetylation reactions using similar conditions as mentioned above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4,4’-Azodibenzyl alcohol diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction can lead to the formation of 4,4’-Azodibenzyl alcohol.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of 4,4’-Azodibenzyl alcohol.
Substitution: Formation of various substituted azobenzene derivatives.
Scientific Research Applications
4,4’-Azodibenzyl alcohol diacetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other materials with specific optical properties.
Mechanism of Action
The mechanism of action of 4,4’-Azodibenzyl alcohol diacetate involves its ability to undergo various chemical transformations. The molecular targets and pathways include:
Enzymatic Hydrolysis: The acetyl groups can be hydrolyzed by esterases, releasing the active 4,4’-Azodibenzyl alcohol.
Redox Reactions: The azo group can participate in redox reactions, influencing cellular redox states and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Azobenzene: The parent compound, known for its photoisomerization properties.
4,4’-Azodibenzyl alcohol: The non-acetylated form, which has different reactivity and applications.
4,4’-Azodibenzyl acetate: A mono-acetylated derivative with distinct chemical properties.
Uniqueness
4,4’-Azodibenzyl alcohol diacetate is unique due to its dual acetylation, which imparts specific chemical reactivity and stability. This makes it particularly useful in applications requiring controlled release of the active alcohol or specific reactivity in synthetic pathways.
Properties
CAS No. |
37797-31-2 |
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Molecular Formula |
C18H18N2O4 |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
[4-[[2-(acetyloxymethyl)phenyl]diazenyl]phenyl]methyl acetate |
InChI |
InChI=1S/C18H18N2O4/c1-13(21)23-11-15-7-9-17(10-8-15)19-20-18-6-4-3-5-16(18)12-24-14(2)22/h3-10H,11-12H2,1-2H3 |
InChI Key |
FWJNKQOPFKTOHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=CC=C(C=C1)N=NC2=CC=CC=C2COC(=O)C |
Origin of Product |
United States |
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